molecular formula C10H11N3O2S B4087808 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Cat. No. B4087808
M. Wt: 237.28 g/mol
InChI Key: NFRYQRVIKCESCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole, also known as MI-63, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MI-63 has been shown to exhibit potent anti-tumor activity by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival.

Mechanism of Action

1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole exerts its anti-tumor activity by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of PI3K, Akt, mTOR, JAK2, and STAT3, which are all important signaling molecules that are involved in cancer cell growth and survival. 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has also been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has been shown to exhibit potent anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models of cancer. 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is its potent anti-tumor activity in various cancer cell lines. It has been shown to exhibit activity against both solid tumors and hematological malignancies. Another advantage of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is its ability to inhibit several key signaling pathways that are involved in cancer cell growth and survival. However, one of the limitations of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole. One potential direction is the development of more potent analogs of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole that exhibit improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the combination of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole with other anti-cancer agents to enhance its anti-tumor activity. Additionally, the elucidation of the molecular mechanisms underlying the anti-tumor activity of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole could provide new insights into the development of novel cancer therapies.

Scientific Research Applications

1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including leukemia, breast cancer, and colon cancer. 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has been shown to inhibit the activity of several key signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway.

properties

IUPAC Name

3-methylsulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)13-7-6-12-9-5-3-2-4-8(9)11-10(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRYQRVIKCESCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN2C1=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
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1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
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1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 5
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 6
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

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